Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1447607-67-1 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-8-14-12(15-9-11)10-4-6-16(2)7-5-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
ZBMZQBTUILTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Oxidation and Cyanidation
Ethyl nicotinate is treated with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C, forming the N-oxide. Subsequent reaction with trimethylsilyl cyanide (TMSCN) introduces a cyano group at the ortho position, yielding ethyl 6-cyanonicotinate. This intermediate is hydrolyzed under acidic conditions to generate a carboxylic acid, which is re-esterified to maintain the ethyl carboxylate group.
Piperidine Coupling
The cyanopyrimidine intermediate undergoes nucleophilic substitution with 1-methylpiperidine in 1,2-dimethoxyethane (DME). The reaction achieves 85–90% yield within 30 minutes at room temperature, as confirmed by LC-MS and NMR.
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to streamline synthesis. A modified Vilsmeier-Haack reaction forms the pyrimidine core in situ while introducing the piperidine substituent.
In a typical protocol, a mixture of ethyl cyanoacetate, 1-methylpiperidine-4-carboxaldehyde, and urea is heated in acetic acid. The cyclocondensation forms the pyrimidine ring, with the piperidine moiety incorporated via aldol-like addition. While this method reduces purification steps, yields are moderate (50–60%) due to competing side reactions.
Catalytic Methods for Enhanced Efficiency
Transition metal catalysis has been explored to improve selectivity and yield. Palladium-catalyzed cross-coupling between ethyl 2-chloropyrimidine-5-carboxylate and 1-methylpiperidin-4-ylzinc bromide demonstrates promise.
Procedure:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Tetrahydrofuran (THF)
-
Conditions: 60°C, 8 hours under nitrogen
This method avoids harsh bases and enables scalability, though zinc reagent preparation adds complexity.
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Ethyl 2,4-dichloropyrimidine-5-carboxylate | K₂CO₃, MeCN, rt | 70–80% | Simple, high yield |
| N-Oxide Pathway | Ethyl 6-cyanonicotinate | TMSCN, DME, rt | 50–60% | Regioselective |
| One-Pot Synthesis | Ethyl cyanoacetate | Acetic acid, reflux | 50–60% | Fewer steps |
| Catalytic Coupling | 1-Methylpiperidin-4-ylzinc bromide | Pd(PPh₃)₄, THF, 60°C | 75% | Scalable, high purity |
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures for solubility. Acetonitrile balances reactivity and ease of removal, though ester hydrolysis remains a concern under prolonged heating.
Chemical Reactions Analysis
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
Biochemical Assays
The compound serves as a ligand in biochemical assays, particularly in the study of enzyme interactions and receptor binding. Its ability to modulate specific targets makes it valuable in understanding biological pathways.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that lead to diverse derivatives with varied biological activities.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential use as an anti-inflammatory agent in conditions such as rheumatoid arthritis.
Case Study 2: Anticancer Activity
In vitro experiments conducted on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings support further investigation into its role as a chemotherapeutic agent.
Case Study 3: Synthesis of Derivatives
Research focused on synthesizing various derivatives of this compound highlighted the importance of structural modifications. Certain derivatives exhibited enhanced potency against specific biological targets, underscoring the significance of structure-activity relationships (SAR) in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Piperidine vs.
- Substituent Electronics: The 1-methyl group on the piperidine nitrogen reduces basicity compared to unsubstituted or aminomethyl derivatives (e.g., ), which may alter pharmacokinetic properties .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are more lipophilic than carboxylic acid derivatives (e.g., , compound 11), favoring passive diffusion across biological membranes .
Physicochemical Properties
Biological Activity
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring and a 1-methylpiperidine moiety, which contribute to its pharmacological properties and interactions with various biological targets. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 249.31 g/mol
- Physical State : Colorless to pale yellow liquid
The presence of the piperidine structure allows for unique interactions with biological systems, enhancing its potential as a therapeutic agent.
This compound operates through various mechanisms:
- Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with biological targets, influencing receptor activity.
- π-π Stacking : The pyrimidine ring can engage in π-π stacking interactions, which are crucial for binding to enzyme active sites or receptor pockets.
These interactions can modulate the activity of enzymes or receptors involved in metabolic pathways, contributing to its pharmacological effects.
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in:
- Anticancer Activity : The compound has been studied for its potential use in cancer therapy. Its derivatives have shown promise as inhibitors of specific kinases involved in cancer progression .
- Metabolic Disorders : There is potential for this compound to influence metabolic pathways relevant to conditions such as diabetes mellitus.
Case Studies and Research Findings
- Inhibition Studies : Various studies have demonstrated that derivatives of this compound can act as inhibitors or modulators of enzymes such as kinases or G-protein coupled receptors (GPCRs). For instance, compounds similar in structure have shown effective inhibition against the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival .
- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant cytotoxicity comparable to established anticancer agents .
- Pharmacokinetic Profiles : The compound's pharmacokinetic properties were assessed through various assays including Caco-2 permeability tests and liver microsome stability evaluations. These studies revealed insights into absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions or coupling strategies. For example, analogous pyrimidine derivatives are prepared using HBTU-mediated esterification (e.g., coupling carboxylic acids with ethyl esters under mild conditions) . Intermediate steps may involve introducing the 1-methylpiperidin-4-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions for aryl/heteroaryl attachments) . Key intermediates include pyrimidine-5-carboxylate esters and functionalized piperidine precursors.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms substituent integration and regiochemistry. For instance, the ethyl ester group shows characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals, while the pyrimidine ring protons appear as singlets (8.5–9.0 ppm) . Mass spectrometry (ESI/APCI) verifies molecular weight (e.g., [M+H] peaks).
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, including hydrogen bonding (e.g., N–H···O interactions) and ring puckering parameters (Cremer-Pople coordinates) . Validation tools like PLATON ensure data reliability .
Q. What are the primary pharmacological targets or applications of this compound in academic research?
- Methodological Answer : Derivatives of pyrimidine-5-carboxylates are explored as kinase inhibitors (e.g., protein kinase A/B) or acetylcholinesterase inhibitors for neurodegenerative diseases. For example, substituent modifications (e.g., trifluoromethyl groups) enhance binding to NF-κB or AP-1 transcription factors . Target validation involves in vitro enzyme assays (IC determination) and cellular models (e.g., HEK293 cells for receptor profiling) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine 2-position to enhance metabolic stability . Piperidine N-methylation improves blood-brain barrier penetration in CNS-targeted studies .
- SAR Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase (PDB: 4EY7). Compare with kinetic assays (e.g., Lineweaver-Burk plots) to validate competitive/non-competitive inhibition .
Q. What computational approaches are employed to study ligand-receptor interactions or pharmacokinetic properties?
- Methodological Answer :
- Docking/MD Simulations : Perform ensemble docking to account for protein flexibility (e.g., HDAC8 binding pockets) . Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. For instance, ethyl ester groups may increase solubility but reduce oral bioavailability due to esterase cleavage .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?
- Methodological Answer :
- Data Validation : Cross-check crystallographic parameters (e.g., R-factors, displacement ellipsoids) with SHELXL refinement logs. Use R values to assess data quality; values <5% indicate high reliability .
- Complementary Techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding patterns. For ambiguous NOE signals in NMR, use ROESY to resolve spatial proximities .
Q. What strategies optimize synthetic routes for higher enantiomeric purity or yield in large-scale synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) for enantiomer separation.
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, microwave-assisted synthesis reduces reaction times for esterification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
